5-tert-Butyl-N-methyl-1,2,4-oxadiazole-3-carboxamide is a chemical compound classified within the oxadiazole family, which consists of heterocyclic compounds containing nitrogen and oxygen in their structure. This compound is characterized by the presence of a tert-butyl group, a methyl group attached to the nitrogen atom, and a carboxamide functional group. Its molecular formula is with a molecular weight of 198.22 g/mol. The compound is noted for its potential biological activities and applications in medicinal chemistry.
The synthesis of 5-tert-butyl-N-methyl-1,2,4-oxadiazole-3-carboxamide typically involves multiple steps:
This method yields the desired oxadiazole compound with good efficiency while allowing for modifications to enhance biological activity or stability .
The molecular structure of 5-tert-butyl-N-methyl-1,2,4-oxadiazole-3-carboxamide can be represented using various structural formulas:
CCOC(=O)C1=NOC(=N1)C(C)(C)C
GFVSTGOEPQIEAQ-UHFFFAOYSA-N
The structure features a five-membered ring containing two nitrogen atoms and one oxygen atom, characteristic of oxadiazoles. The tert-butyl group contributes to the compound's lipophilicity, which may influence its biological interactions .
5-tert-butyl-N-methyl-1,2,4-oxadiazole-3-carboxamide can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound to enhance its pharmacological properties or to synthesize related analogs .
The mechanism of action for 5-tert-butyl-N-methyl-1,2,4-oxadiazole-3-carboxamide involves its interaction with biological targets, potentially including enzymes or receptors involved in various physiological processes:
5-tert-butyl-N-methyl-1,2,4-oxadiazole-3-carboxamide has several potential applications:
CAS No.: 4682-03-5
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: 14680-51-4